molecular formula C21H25IN4O3 B14210864 Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824405-73-4

Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide

Katalognummer: B14210864
CAS-Nummer: 824405-73-4
Molekulargewicht: 508.4 g/mol
InChI-Schlüssel: XOENKUSGWIXCCW-KSSFIOAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide is a complex organic compound with a molecular formula of C21H25IN4O3. This compound is a derivative of phenylalanine, an essential amino acid, and contains an iodine atom, which can significantly influence its chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide typically involves multiple steps, starting from the basic amino acids. The process includes:

    Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced through an iodination reaction, typically using iodine or an iodine-containing reagent.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the iodophenyl group in Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide makes it unique compared to other similar compounds. This group can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications .

Eigenschaften

CAS-Nummer

824405-73-4

Molekularformel

C21H25IN4O3

Molekulargewicht

508.4 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(4-iodophenyl)methyl]-3-phenylpropanamide

InChI

InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-5-3-2-4-6-15)21(29)24-13-16-7-9-17(22)10-8-16/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18-/m0/s1

InChI-Schlüssel

XOENKUSGWIXCCW-KSSFIOAISA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)CN

Kanonische SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.